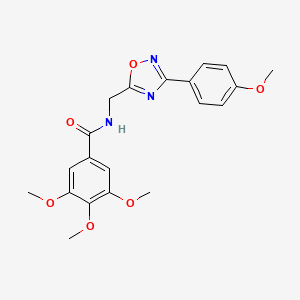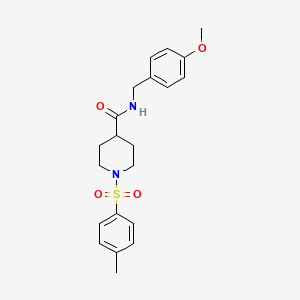
N-(2-ethoxy-5-(N-(1-phenylethyl)sulfamoyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxy-5-(N-(1-phenylethyl)sulfamoyl)phenyl)acetamide, commonly known as ESE-15, is a synthetic compound that has been developed for its potential use in cancer treatment. ESE-15 has been shown to exhibit anti-tumor properties in various cancer cell lines, making it a promising candidate for further research and development.
作用機序
ESE-15 has been shown to inhibit the activity of the enzyme NADH:quinone oxidoreductase 1 (NQO1), which is overexpressed in many cancer cells. Inhibition of NQO1 leads to an increase in reactive oxygen species (ROS) and a decrease in cellular energy production, ultimately leading to apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
ESE-15 has been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. In addition to its anti-tumor properties, ESE-15 has also been shown to have anti-inflammatory and anti-angiogenic effects.
実験室実験の利点と制限
One advantage of ESE-15 is its specificity for cancer cells, which allows for targeted treatment. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
Future research on ESE-15 could focus on improving its solubility and developing more effective delivery methods. Additionally, further studies could investigate the potential use of ESE-15 in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, studies could explore the potential use of ESE-15 in other diseases, such as inflammatory disorders or neurodegenerative diseases.
合成法
The synthesis of ESE-15 involves the reaction of 2-ethoxy-5-nitrobenzenesulfonamide and 2-bromoacetophenone in the presence of a base, followed by reduction of the resulting nitro compound with palladium on carbon and hydrogen gas. The final product is obtained through acidification and recrystallization.
科学的研究の応用
ESE-15 has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that ESE-15 exhibits anti-tumor properties in various cancer cell lines, including breast, ovarian, and prostate cancer. In vivo studies have also shown promising results, with ESE-15 inhibiting tumor growth and metastasis in mouse models of breast and ovarian cancer.
特性
IUPAC Name |
N-[2-ethoxy-5-(1-phenylethylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-4-24-18-11-10-16(12-17(18)19-14(3)21)25(22,23)20-13(2)15-8-6-5-7-9-15/h5-13,20H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDDXMJFSCTUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Chloro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7692585.png)












